molecular formula C5H5N5O2 B145757 8-Hydroxyguanine CAS No. 5614-64-2

8-Hydroxyguanine

Cat. No.: B145757
CAS No.: 5614-64-2
M. Wt: 167.13 g/mol
InChI Key: CLGFIVUFZRGQRP-UHFFFAOYSA-N
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Description

8-Hydroxyguanine is a modified form of the nucleobase guanine, which is one of the four main bases found in DNA and RNA. It is produced as a result of oxidative damage to DNA and RNA by reactive oxygen species. This compound is considered a significant biomarker for oxidative stress and has been extensively studied for its role in mutagenesis, carcinogenesis, and aging .

Mechanism of Action

Target of Action

8-Hydroxyguanine (8-OHGua) is an oxidative DNA and RNA modification . It primarily targets DNA and RNA, where it is a major form of oxidative damage . The compound’s primary targets are the guanine bases in DNA and RNA, which it modifies to form 8-hydroxy-2’-deoxyguanine (8-OHdG) and 8-hydroxyguanosine (8-OHGuo), respectively . These modifications are pivotal in the process of oxidative damage .

Mode of Action

This compound interacts with its targets by being incorporated into DNA and RNA in place of the regular guanine base . This incorporation results in the formation of 8-OHdG and 8-OHGuo . DNA polymerase λ preferentially inserts dCTP opposite 8-OHGua in vitro . This error-free bypass function is considered to be important after A base removal from 8-OHGua:A pairs by the MUTYH DNA glycosylase .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the processes of DNA and RNA synthesis and repair . The compound’s presence can lead to the induction of G:C → T:A transversion mutations . Various DNA repair and nucleotide pool sanitization enzymes exist to remove the damaged base/nucleotide from the DNA and the nucleotide pool, respectively .

Pharmacokinetics

It is known that 8-ohgua, 8-ohdg, and 8-ohguo can be detected in biological samples such as urine, serum, and saliva

Result of Action

The primary result of this compound’s action is the induction of oxidative stress, which can lead to mutagenesis, carcinogenesis, aging, and neurodegeneration . The compound’s presence in DNA and RNA can lead to G:C → T:A and A:T → C:G transversion mutations .

Action Environment

The action of this compound is influenced by various environmental factors. Reactive oxygen species (ROS), produced by ionizing radiation and many other environmental agents, can damage DNA and RNA . They are also endogenously generated in cells by oxygen metabolism . Therefore, the level of oxidative stress in the environment, both internal (e.g., cellular metabolism) and external (e.g., exposure to radiation or certain chemicals), can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

8-Hydroxyguanine plays a significant role in biochemical reactions, particularly those involving oxidative stress. It interacts with various enzymes and proteins involved in DNA repair mechanisms. For instance, the enzyme 8-oxoguanine glycosylase 1 (OGG1) recognizes and excises this compound from DNA, initiating the base excision repair pathway. This interaction is crucial for maintaining genomic stability and preventing mutations .

Cellular Effects

This compound has profound effects on cellular processes. It can induce mutations by mispairing with adenine during DNA replication, leading to GC to TA transversions. This mutagenic potential can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. In particular, elevated levels of this compound are associated with increased oxidative stress and have been implicated in various diseases, including cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form stable complexes with DNA and RNA, leading to structural distortions and replication errors. Additionally, this compound can inhibit or activate specific enzymes involved in DNA repair and replication. For example, its presence in DNA can inhibit the activity of DNA polymerase, leading to replication stalling and potential cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to induce persistent DNA damage and alter cellular function in both in vitro and in vivo studies. These temporal effects highlight the importance of monitoring this compound levels in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can induce mild oxidative stress and DNA damage, which may be efficiently repaired by cellular mechanisms. At high doses, this compound can overwhelm the DNA repair systems, leading to significant genomic instability, mutations, and potential toxic effects. These dosage effects underscore the importance of careful dosing in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and DNA repair. It is generated through the oxidation of guanine by reactive oxygen species and is subsequently recognized and excised by DNA repair enzymes such as OGG1. The excised this compound is then further processed and excreted from the cell, often appearing in urine as a biomarker of oxidative stress .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be incorporated into DNA and RNA during replication and transcription, respectively. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of this compound can significantly impact its biological activity and potential for inducing DNA damage .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus and mitochondria, where DNA and RNA synthesis occur. Its presence in these compartments can lead to localized oxidative damage and affect the function of these organelles. Post-translational modifications and targeting signals may also influence the distribution and activity of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxyguanine can be synthesized in the laboratory by oxidizing guanine using various oxidizing agents. One common method involves the use of Fenton-type reagents, which generate hydroxyl radicals that react with guanine to form this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced in research laboratories for scientific studies. The synthesis involves controlled oxidation reactions and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyguanine primarily undergoes oxidation reactions. It can also participate in base excision repair mechanisms in cells, where it is recognized and excised by specific DNA glycosylases .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Hydroxyguanine is widely used as a biomarker for oxidative stress in various scientific fields:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to serve as a biomarker for both DNA and RNA oxidative damage. Its formation and repair mechanisms are well-characterized, making it a valuable tool in studying oxidative stress and its implications in various diseases .

Properties

IUPAC Name

2-amino-7,9-dihydro-1H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGFIVUFZRGQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204673
Record name 8-Hydroxyguanine
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Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxyguanine
Source Human Metabolome Database (HMDB)
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CAS No.

5614-64-2
Record name 8-Oxoguanine
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Record name 8-Hydroxyguanine
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Record name 5614-64-2
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Record name 8-Hydroxyguanine
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Record name 2-aminopurine-6,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578
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Record name 8-HYDROXYGUANINE
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Record name 8-Hydroxyguanine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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